Tortoside A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tortoside A can be synthesized through the extraction from natural sources such as the roots of Ilex pubescens . The extraction process involves several steps, including solvent extraction, purification, and crystallization to obtain a high-purity compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant materials followed by chromatographic techniques to isolate and purify the compound . The use of advanced extraction methods such as supercritical fluid extraction can enhance the yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions: Tortoside A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups such as hydroxyl and methoxy groups in its structure .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve nucleophiles like halides or amines under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Tortoside A has a wide range of scientific research applications due to its bioactive properties :
Mechanism of Action
Tortoside A exerts its effects through various molecular targets and pathways . It modulates cytokine secretion, particularly interleukin-12 (IL-12) and interferon-gamma (IFN-γ), which play crucial roles in immune response . The compound interacts with natural killer cells and dendritic cells, enhancing their activity and promoting immune modulation .
Comparison with Similar Compounds
Eleutheroside E: Another lignan with similar immunomodulatory effects.
Syringaresinol: Shares antioxidant and anti-inflammatory properties with Tortoside A.
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets and pathways . Its combination of antioxidant, anti-inflammatory, and immunomodulatory properties makes it a valuable compound in various research fields .
Properties
Molecular Formula |
C28H36O13 |
---|---|
Molecular Weight |
580.6 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6R,6aR)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C28H36O13/c1-34-16-5-12(6-17(35-2)21(16)30)25-14-10-39-26(15(14)11-38-25)13-7-18(36-3)27(19(8-13)37-4)41-28-24(33)23(32)22(31)20(9-29)40-28/h5-8,14-15,20,22-26,28-33H,9-11H2,1-4H3/t14-,15-,20+,22+,23-,24+,25+,26-,28-/m0/s1 |
InChI Key |
WEKCEGQSIIQPAQ-XFKFGYJUSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC |
Origin of Product |
United States |
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